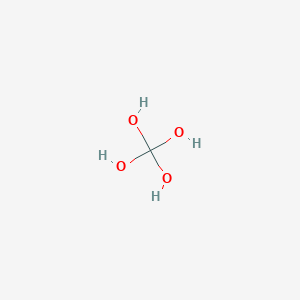
Methanetetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methanetetrol, also known as orthocarbonic acid, is a hypothetical compound with the chemical formula C(OH)₄. It consists of a single carbon atom bonded to four hydroxyl groups, making it a fourfold alcohol. This compound is highly unstable and has not been isolated in pure form under standard conditions. It is considered an oxoacid of carbon and can theoretically lose four protons to form the orthocarbonate anion (CO₄⁴⁻) .
Méthodes De Préparation
The synthesis of methanetetrol is challenging due to its instability. researchers have made progress in synthesizing related compounds. One method involves the use of low-temperature mixed ices of methanol (CH₃OH) and molecular oxygen (O₂) subjected to energetic irradiation. This process mimics the conditions of energetic galactic cosmic rays and results in the formation of methanetriol (CH(OH)₃), a related compound with three hydroxyl groups on the same carbon atom. The products are identified using vacuum ultraviolet photoionization coupled with reflectron time-of-flight mass spectrometry .
Analyse Des Réactions Chimiques
Methanetetrol is highly reactive and undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methanetetrol and its related compounds have significant implications in various fields:
Atmospheric Chemistry: This compound and its isomers, such as hydroxyperoxymethane (CH₃OOOH) and hydroxyperoxymethanol (CH₂(OH)OOH), are important intermediates in the oxidation chemistry of the atmosphere .
Astrochemistry: The study of this compound helps in understanding the chemical processes occurring in the interstellar medium and on icy celestial bodies .
Combustion Chemistry: This compound and its isomers play a role in combustion processes, providing insights into the formation and behavior of reactive intermediates .
Mécanisme D'action
Methanetetrol exerts its effects through its highly reactive hydroxyl groups. The steric repulsion between the adjacent hydroxyl groups and the greater binding energy of a carbon-oxygen double bond relative to two carbon-oxygen single bonds contribute to its instability. This instability leads to its rapid decomposition into carbonic acid and water .
Comparaison Avec Des Composés Similaires
Methanetetrol is part of a group of compounds known as ortho acids, which have multiple hydroxyl groups on the same carbon atom. Similar compounds include:
Methanediol (CH₂(OH)₂): A geminal diol with two hydroxyl groups on the same carbon atom.
Methanetriol (CH(OH)₃): An orthocarboxylic acid with three hydroxyl groups on the same carbon atom.
Orthosilicic Acid (Si(OH)₄): A silicon analog of this compound with four hydroxyl groups on a silicon atom .
This compound is unique due to its four hydroxyl groups on a single carbon atom, making it a fourfold alcohol. Its high reactivity and instability distinguish it from other similar compounds.
Propriétés
Numéro CAS |
463-84-3 |
|---|---|
Formule moléculaire |
CH4O4 |
Poids moléculaire |
80.04 g/mol |
Nom IUPAC |
methanetetrol |
InChI |
InChI=1S/CH4O4/c2-1(3,4)5/h2-5H |
Clé InChI |
RXCVUXLCNLVYIA-UHFFFAOYSA-N |
SMILES canonique |
C(O)(O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


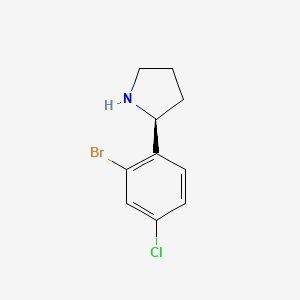
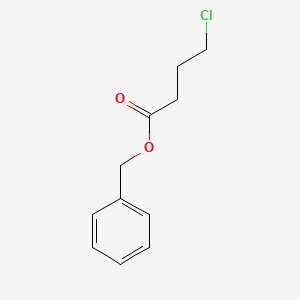

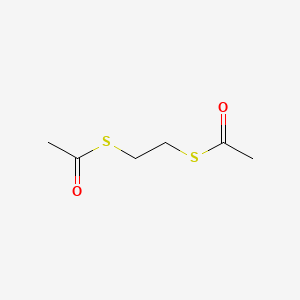
![Bicyclo[2.2.1]heptane, 2,6-dichloro-1,7,7-trimethyl-](/img/structure/B14749981.png)
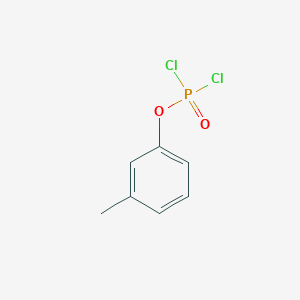
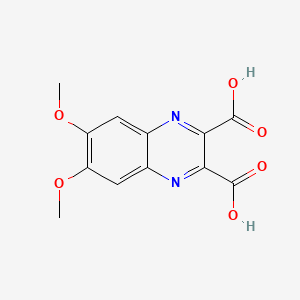

![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)
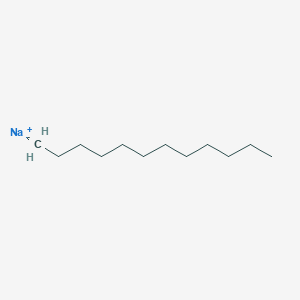
![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)
![(2R,3R,4R,5R)-2-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolane-2-carbonitrile](/img/structure/B14750030.png)
![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)
